molecular formula C11H16O B7845966 1-(3,4-Dimethylphenyl)propan-1-ol

1-(3,4-Dimethylphenyl)propan-1-ol

Cat. No.: B7845966
M. Wt: 164.24 g/mol
InChI Key: KHJQNHYNWLQKAJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C₁₀H₁₄O. It is a derivative of phenylpropanol, featuring a phenyl ring substituted with two methyl groups at the 3 and 4 positions. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)propan-1-ol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 3,4-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reduction of Ketones: Another method involves the reduction of 1-(3,4-dimethylphenyl)propan-1-one using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(3,4-dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or further to the corresponding alcohol.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and other strong oxidizing agents.

  • Reduction: LiAlH₄, NaBH₄, and other reducing agents.

  • Substitution: Lewis acids like AlCl₃, and various electrophiles.

Major Products Formed:

  • Oxidation: 1-(3,4-dimethylphenyl)propanoic acid.

  • Reduction: 1-(3,4-dimethylphenyl)propanal and further reduced products.

  • Substitution: Various substituted phenylpropanols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)propan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)propan-1-ol exerts its effects depends on its specific application. For example, in antioxidant activity, it may donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)propan-1-ol is structurally similar to other phenylpropanol derivatives, such as:

  • 1-(2,4-Dimethylphenyl)propan-1-ol

  • 1-(3,5-Dimethylphenyl)propan-1-ol

  • 1-(2,3-Dimethylphenyl)propan-1-ol

These compounds differ in the positions of the methyl groups on the phenyl ring, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

1-(3,4-dimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJQNHYNWLQKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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